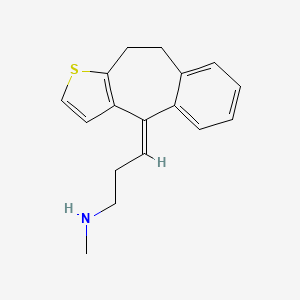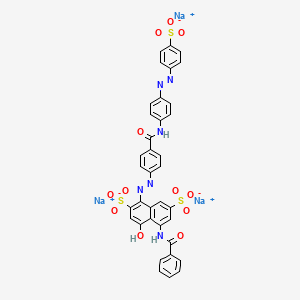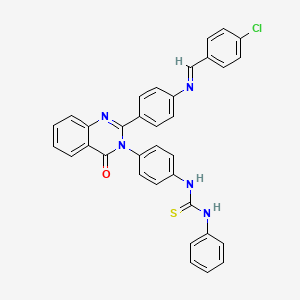
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and its derivatives have garnered significant attention due to their diverse biological and chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives, including Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl-, typically involves multi-step organic reactions. One common method involves the condensation of thiourea with various aromatic aldehydes and amines under controlled conditions. For instance, the reaction of thiourea with 4-chlorobenzaldehyde and aniline in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I₂) to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea derivatives undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce various substituted thiourea derivatives .
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- has numerous scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
Wirkmechanismus
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. For instance, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, thiourea derivatives can induce oxidative stress in cancer cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Thiourea derivatives are unique due to their versatile chemical reactivity and wide range of applications. Similar compounds include:
Urea: Similar structure but with an oxygen atom instead of sulfur.
Thiosemicarbazide: Contains an additional hydrazine group.
Thiazole derivatives: Contain a thiazole ring structure
These compounds share some chemical properties with thiourea derivatives but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
83408-66-6 |
|---|---|
Molekularformel |
C34H24ClN5OS |
Molekulargewicht |
586.1 g/mol |
IUPAC-Name |
1-[4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H24ClN5OS/c35-25-14-10-23(11-15-25)22-36-26-16-12-24(13-17-26)32-39-31-9-5-4-8-30(31)33(41)40(32)29-20-18-28(19-21-29)38-34(42)37-27-6-2-1-3-7-27/h1-22H,(H2,37,38,42) |
InChI-Schlüssel |
HOQVCJSQDXOQTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


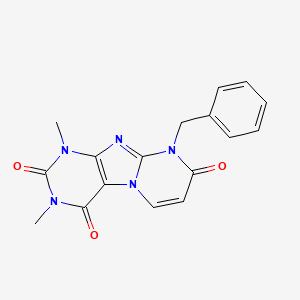

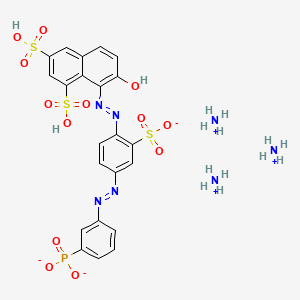

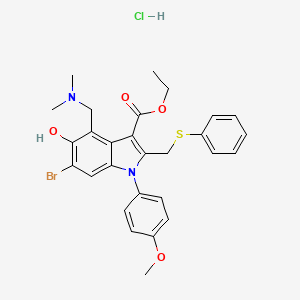

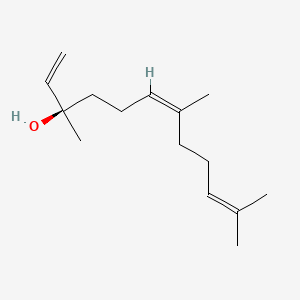

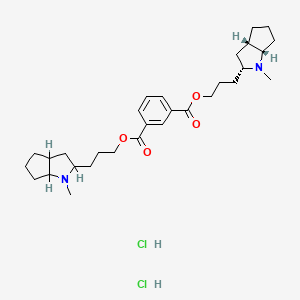
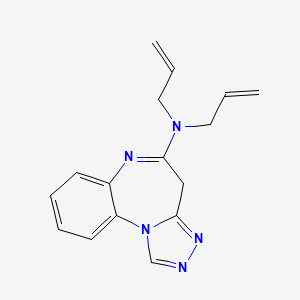
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)
